molecular formula C11H9ClN2O B7872970 2-Chloro-3-(4-methylphenoxy)pyrazine

2-Chloro-3-(4-methylphenoxy)pyrazine

Cat. No.: B7872970
M. Wt: 220.65 g/mol
InChI Key: JFWFATASNFEUCL-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methylphenoxy)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties. This compound is characterized by a chloro group at the second position and a 4-methylphenoxy group at the third position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-methylphenoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 4-methylphenol in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The mixture is heated to a temperature of around 100-150°C for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methylphenoxy)pyrazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Substituted pyrazine derivatives with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-3-(4-methylphenoxy)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methylphenoxy)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloro and phenoxy groups can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(4-chlorophenoxy)pyrazine: Similar structure but with a chloro group instead of a methyl group on the phenoxy ring.

    2-Chloro-3-(4-methoxyphenoxy)pyrazine: Similar structure but with a methoxy group instead of a methyl group on the phenoxy ring.

    2-Chloro-3-(4-nitrophenoxy)pyrazine: Similar structure but with a nitro group instead of a methyl group on the phenoxy ring.

Uniqueness

2-Chloro-3-(4-methylphenoxy)pyrazine is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, making it distinct from its analogs.

Properties

IUPAC Name

2-chloro-3-(4-methylphenoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-11-10(12)13-6-7-14-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWFATASNFEUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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